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Compound of Interest

Compound Name: Pimprinine

Cat. No.: B1677892 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pimprinine (5-(1H-indol-3-yl)-2-methyl-1,3-oxazole) is an indole alkaloid originally isolated

from Streptomyces pimprina.[1] As a member of the 5-(3'-indolyl)oxazole family, it serves as a

valuable scaffold in medicinal chemistry, with derivatives exhibiting potent bioactivity, including

antifungal properties.[1] Accurate structural confirmation and characterization are critical for any

research and development involving this compound. This application note provides detailed

protocols for the analysis of Pimprinine using Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for

unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is an indispensable tool for determining the precise chemical structure and

connectivity of atoms within a molecule. 1D NMR (¹H and ¹³C) provides information on the

chemical environment of individual protons and carbons, while 2D NMR experiments (e.g.,

COSY, HSQC, HMBC) reveal through-bond correlations, allowing for complete structural

assignment.
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Experimental Protocol: NMR Sample Preparation and
Data Acquisition

Sample Preparation:

Accurately weigh approximately 3-5 mg of Pimprinine standard.

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃,

or DMSO-d₆) in a clean vial.

Vortex the solution until the sample is fully dissolved.

Transfer the solution into a standard 5 mm NMR tube.

Data Acquisition:

Acquire all spectra on a 400 MHz or higher field NMR spectrometer.[1]

¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR: Acquire a 1D carbon spectrum.

2D COSY (Correlation Spectroscopy): Identify ¹H-¹H spin-spin coupling networks,

particularly within the indole ring.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly attached ¹H-¹³C

pairs.

2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond)

correlations between ¹H and ¹³C, which are crucial for connecting different molecular

fragments (e.g., the indole and oxazole rings).

Data Presentation: Expected NMR Chemical Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Pimprinine,

based on data from structurally similar dimeric pimprinine alkaloids.[2][3] The specific solvent

used will cause slight variations in the observed shifts.
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Table 1: Expected ¹H NMR Data for Pimprinine (in CDCl₃)

Atom No. Expected δ (ppm) Multiplicity
Coupling Constant
(J, Hz)

H-2 ~7.65 s -

H-4 ~7.90 d ~7.9

H-5 ~7.25 m -

H-6 ~7.20 m -

H-7 ~7.30 d ~7.1

NH-1 ~8.20 br s -

H-4' (Oxazole) ~7.20 s -

CH₃-2' (Oxazole) ~2.50 s -

Table 2: Expected ¹³C NMR Data for Pimprinine (in CDCl₃)
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Atom No. Expected δ (ppm)

C-2 ~123.0

C-3 ~108.0

C-3a ~127.0

C-4 ~120.0

C-5 ~122.0

C-6 ~121.0

C-7 ~112.0

C-7a ~136.0

C-2' (Oxazole) ~161.0

C-4' (Oxazole) ~120.0

C-5' (Oxazole) ~148.0

CH₃-2' (Oxazole) ~14.0

Visualization: NMR Analysis Workflow
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Caption: Workflow for NMR-based structure elucidation of Pimprinine.

Mass Spectrometry (MS) Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental

composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly

accurate mass measurement, allowing for the confident determination of the molecular formula.

Tandem mass spectrometry (MS/MS) induces fragmentation of the molecule, and the resulting

pattern provides valuable information about its structure.[4]
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Experimental Protocol: MS Sample Preparation and Data
Acquisition

Sample Preparation:

Prepare a stock solution of Pimprinine (e.g., 1 mg/mL) in a suitable solvent like methanol

or acetonitrile.

For direct infusion, dilute the stock solution to a final concentration of approximately 1-10

µg/mL in 50:50 methanol:water with 0.1% formic acid (for positive ion mode).

For LC-MS analysis, use the stock solution for injection onto an appropriate HPLC column

(e.g., C18).

Data Acquisition (ESI-QTOF or FT-ICR):

Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode, as Pimprinine is

expected to readily form a protonated molecule [M+H]⁺.

HRMS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500

Da) with high resolution (>10,000 FWHM) to determine the accurate mass of the parent

ion.

MS/MS Scan: Select the [M+H]⁺ ion of Pimprinine (m/z 199.0866) for collision-induced

dissociation (CID). Acquire the product ion spectrum to observe the fragmentation pattern.

Data Presentation: Expected Mass Spectrometry Data
Pimprinine has a molecular formula of C₁₂H₁₀N₂O.[5]

Table 3: High-Resolution Mass Data for Pimprinine

Ion Species Molecular Formula Calculated m/z

[M+H]⁺ C₁₂H₁₁N₂O⁺ 199.0866

[M+Na]⁺ C₁₂H₁₀N₂ONa⁺ 221.0685
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Table 4: Predicted Major MS/MS Fragment Ions for [M+H]⁺ of Pimprinine

Predicted m/z
Predicted Lost Neutral
Fragment

Putative Fragment
Structure

171.0917 CO Loss of carbonyl from oxazole

156.0655 CH₃CN
Cleavage within the oxazole

ring

130.0651 C₃H₃NO
Cleavage of the bond between

rings

116.0495 C₄H₄NO
Indole fragment after ring

cleavage

Visualization: Mass Spectrometry Analysis Workflow
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Caption: Workflow for MS-based structural analysis of Pimprinine.

Integrated Structural Elucidation Workflow
The most confident structural assignment is achieved by combining the complementary data

from both NMR and MS. Mass spectrometry provides the molecular formula, while NMR

provides the specific atomic arrangement and connectivity.

Visualization: Integrated Logic for Structure
Confirmation
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Caption: Integrated workflow combining MS and NMR for structure confirmation.

Conclusion

The protocols and expected data outlined in this application note provide a robust framework

for the structural analysis of Pimprinine. By employing high-resolution mass spectrometry,

researchers can confidently determine its elemental composition. Subsequent 1D and 2D NMR

analyses provide the detailed atomic connectivity required for unambiguous structure

confirmation. This combined analytical approach is essential for quality control, synthetic

verification, and further development of Pimprinine and its derivatives in pharmaceutical and

agrochemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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